Cas no 93048-45-4 (4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine)
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-3-amine,4-(2-methylphenyl)-
- 4-(2-METHYL-PHENYL)-2H-PYRAZOL-3-YL AMINE
- 4-o-tolyl-1H-pyrazol-5-amine
- 4-o-Tolyl-1H-pyrazol-3-amine
- 93048-45-4
- 4-(2-methylphenyl)-1H-pyrazol-3-amine
- A1-00143
- 1H-Pyrazol-3-amine, 4-(2-methylphenyl)-
- 4-(2-methylphenyl)-1H-pyrazol-5-amine
- AKOS005638681
- EN300-742338
- 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine
-
- Inchi: 1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
- InChI Key: WWFKIHIEPGLINR-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)C1C=CC=CC=1C)N
Computed Properties
- Exact Mass: 173.095297364g/mol
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.196
- Boiling Point: 373.9°C at 760 mmHg
- Flash Point: 207.8°C
- Refractive Index: 1.643
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M111435-250mg |
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine |
93048-45-4 | 250mg |
$ 745.00 | 2022-06-04 | ||
| TRC | M111435-500mg |
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine |
93048-45-4 | 500mg |
$ 1240.00 | 2022-06-04 | ||
| Chemenu | CM529974-1g |
1H-Pyrazol-3-amine, 4-(2-methylphenyl)- |
93048-45-4 | 97% | 1g |
$381 | 2022-06-09 | |
| A2B Chem LLC | AD04560-1g |
4-(2-Methyl-phenyl)-2h-pyrazol-3-yl amine |
93048-45-4 | 97% | 1g |
$519.00 | 2024-07-18 | |
| A2B Chem LLC | AD04560-5g |
4-(2-Methyl-phenyl)-2h-pyrazol-3-yl amine |
93048-45-4 | 97% | 5g |
$1624.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749470-1g |
4-(O-tolyl)-1h-pyrazol-5-amine |
93048-45-4 | 98% | 1g |
¥3503.00 | 2024-04-25 | |
| Crysdot LLC | CD11011025-1g |
4-(p-Tolyl)-1H-pyrazol-5-amine |
93048-45-4 | 97% | 1g |
$381 | 2024-07-19 | |
| Crysdot LLC | CD11011025-5g |
4-(p-Tolyl)-1H-pyrazol-5-amine |
93048-45-4 | 97% | 5g |
$987 | 2024-07-19 | |
| Crysdot LLC | CD11011025-10g |
4-(p-Tolyl)-1H-pyrazol-5-amine |
93048-45-4 | 97% | 10g |
$1340 | 2024-07-19 |
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine
Professional Introduction to 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine (CAS No. 93048-45-4)
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, identified by its CAS number 93048-45-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive study in academic and industrial settings.
The molecular structure of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine consists of a pyrazole ring substituted with a methylphenyl group at the 4-position and an amine group at the 3-position. This configuration imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The presence of the aromatic ring system enhances its solubility and bioavailability, while the amine functionality allows for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The pyrazole scaffold has emerged as a privileged structure in drug discovery due to its ability to modulate multiple biological pathways. Specifically, derivatives of pyrazole have shown promise in inhibiting kinases and other enzymes involved in disease progression.
One of the most compelling aspects of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes implicated in cancer metabolism. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance binding affinity to tyrosine kinases, which are overexpressed in many solid tumors. This has led to the development of preclinical candidates that show promising efficacy in vitro and in vivo.
The pharmaceutical industry has also explored the use of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine as a building block for drugs targeting neurological disorders. Pyrazole derivatives have been shown to interact with neurotransmitter receptors and ion channels, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Recent studies have highlighted its role in modulating glutamate receptor activity, which is crucial for synaptic transmission and neuronal survival.
The synthesis of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its therapeutic potential, 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine has found applications in materials science and chemical biology. Its unique electronic properties make it a valuable component in designing organic semiconductors and sensors. Furthermore, its ability to interact with biological molecules has been exploited in high-throughput screening assays to identify new drug candidates.
The future direction of research on 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.
In conclusion, 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine(CAS No. 93048-45-4) represents a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the next generation of therapeutics.
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